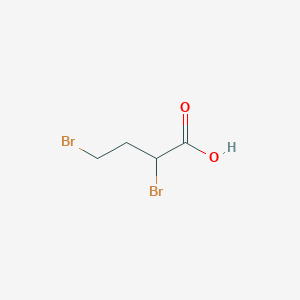

2,4-Dibromobutanoic acid

Beschreibung

Contextualization within Halogenated Carboxylic Acids Research

Halogenated carboxylic acids (HCAs) are a class of compounds that have garnered significant interest in chemical research. acs.orgresearchgate.net This is due to their prevalence and their role as versatile synthons in organic chemistry. acs.org The introduction of halogen atoms into a carboxylic acid framework can significantly alter the molecule's electronic properties and reactivity. wikipedia.org Research in this area is diverse, spanning from environmental science, where HCAs are studied as disinfection by-products in drinking water, to advanced synthetic methodologies. researchgate.net

In recent years, the functionalization of carboxylic acids has become a standard tool in reaction design, particularly for late-stage modification of complex molecules. acs.org The development of new catalytic methods, such as metallaphotoredox catalysis, has enabled transformations like halogenation and borylation directly from abundant carboxylic acid starting materials. acs.orgprinceton.edu 2,4-Dibromobutanoic acid fits within this context as a pre-halogenated building block. Its structure, featuring bromine atoms at both the alpha and gamma positions relative to the carboxyl group, provides multiple reactive sites for further chemical elaboration, making it a valuable substrate for creating diverse molecular architectures. cymitquimica.comwikipedia.org The study of such compounds contributes to the broader understanding of how halogenation patterns influence chemical behavior and potential applications. wikipedia.org

Significance in Advanced Organic Synthesis

The utility of this compound in advanced organic synthesis is substantial, primarily owing to its status as a versatile intermediate. lookchem.comontosight.ai The C-Br bond is a common functional group in organic chemistry, and for many applications, organobromides offer a favorable balance of reactivity and cost. wikipedia.org The presence of two bromine atoms in this compound enhances its reactivity, making it a useful precursor for a variety of substitution and coupling reactions. cymitquimica.comontosight.ai

Bromination is recognized as one of the most critical transformations in organic synthesis, and bromo-organic compounds are frequently used as building blocks for creating more complex structures. acs.orgacs.org this compound serves as a prime example of such a building block. lookchem.com Its structure allows for a range of chemical reactions, facilitating the synthesis of a wide array of organic compounds. lookchem.com

Specific research applications demonstrate its role as a key starting material. For instance, it is used in the synthesis of:

Lipoic acid derivatives : In a study exploring the anti-inflammatory properties of lipoic acid metabolites, this compound was synthesized from γ-butyrolactone and subsequently used as a precursor to create 2,4-bismethylthio-butanoic acid (BMTBA). uj.edu.plresearchgate.netresearchgate.net

Ester derivatives : The compound can be esterified, for example with benzyl (B1604629) alcohol, to produce benzyl 2,4-dibromobutanoate, another intermediate used in the preparation of specialty chemicals. ontosight.ai It can also be converted to its methyl ester, methyl 2,4-dibromobutanoate. uj.edu.pl

These examples underscore the compound's role as a fundamental component in multi-step synthetic pathways, enabling the construction of targeted molecules with specific functionalities. lookchem.com

Role in Medicinal Chemistry and Biological Research

In the fields of medicinal chemistry and biological research, this compound is valued as an intermediate for the synthesis of bioactive compounds. cymitquimica.comnordmann.global Organobromine compounds are integral to the production of many pharmaceuticals. acs.org The ability to incorporate bromine atoms into a molecular structure can be a key step in developing new drugs. lookchem.com

This compound is specifically cited as an intermediate in the manufacture of pharmaceuticals, including precursors for potential antiviral and anticancer drugs. nordmann.global Its utility lies in its function as a building block that can be incorporated into the molecular frameworks of potential therapeutic agents. lookchem.com

A notable application in biological research is its use in the synthesis of lipoic acid derivatives for preclinical studies. Researchers synthesized 2,4-bismethylthio-butanoic acid (BMTBA) and tetranor-dihydrolipoic acid (tetranor-DHLA) to investigate their potential anti-inflammatory activity. The synthesis of BMTBA involved the conversion of this compound by reacting it with sodium methyl mercaptide. uj.edu.pl This research highlights how this compound can be a critical starting material for preparing novel compounds to explore biological pathways and evaluate potential therapeutic effects. uj.edu.plresearchgate.net The compound itself may exhibit biological activity, a characteristic of interest in medicinal chemistry discovery processes. cymitquimica.com

Industrial Applications in Specialty Chemicals and Agrochemicals

The industrial applications of this compound are primarily centered on its role as an intermediate in the production of specialty chemicals and agrochemicals. cymitquimica.comlookchem.com Fine chemical companies manufacture bromine compounds like this compound for use as intermediates in the pharmaceutical and broader chemical industries. echemi.com

In the agrochemical sector, the compound is utilized in the synthesis of products such as pesticides and herbicides. cymitquimica.comlookchem.com Halogenated organic compounds are foundational to many agricultural products. acs.org For example, the related compound 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is a selective systemic herbicide used to control broad-leaf weeds. wikipedia.org The structural elements of this compound make it a suitable precursor for creating new chemicals designed for crop protection and enhancement. lookchem.com

As a versatile chemical intermediate, it serves as a starting point for producing a range of specialty chemicals. ontosight.ai The reactivity of its bromine atoms allows for its integration into various synthetic processes, leading to the creation of fine chemicals with specific desired properties for diverse industrial uses. cymitquimica.comlookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPRWUYMOUQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513522 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63164-16-9 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromobutanoic Acid

Classical Synthesis Routes and Optimizations

Traditional approaches to synthesizing 2,4-dibromobutanoic acid primarily involve the bromination of readily available starting materials such as butanoic acid derivatives, γ-butyrolactone, and 3-butenoic acid.

The direct bromination of butanoic acid or its derivatives represents a straightforward approach to obtaining this compound. This method typically involves the reaction of the carboxylic acid with elemental bromine. To facilitate the reaction at the alpha-position, a catalyst such as phosphorus tribromide (PBr3) is often employed in what is known as the Hell-Volhard-Zelinsky reaction. The bromination at the γ-position can occur under more forcing conditions. Careful control of reaction parameters is necessary to achieve the desired dibrominated product and minimize side reactions.

A widely utilized method for the synthesis of this compound involves the ring-opening bromination of γ-butyrolactone. researchgate.netresearchgate.net This process is typically carried out in the presence of bromine and a phosphorus halide catalyst. google.com

The reaction of γ-butyrolactone with bromine and a catalytic amount of phosphorus tribromide leads to the formation of 2,4-dibromobutanoyl bromide, which is then hydrolyzed to yield this compound. google.com The phosphorus tribromide facilitates the reaction by converting the carboxylic acid intermediate into an acid bromide, which more readily undergoes alpha-bromination.

In a typical procedure, γ-butyrolactone is treated with bromine in the presence of a substoichiometric amount of phosphorus tribromide. researchgate.net For instance, reacting γ-butyrolactone with two equivalents of bromine and 5-10 mol% of PBr3 at elevated temperatures (e.g., 80-90°C) for several hours, followed by hydrolysis, can produce this compound in good yield. beilstein-journals.org One study describes adding phosphorus tribromide to γ-butyrolactone, heating the mixture to 100°C, and then adding bromine dropwise while maintaining a temperature of 110-115°C. researchgate.net

| Reactant/Catalyst | Molar Ratio/Amount | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| γ-Butyrolactone | 1 mol | 100-130 | 14 | Not Specified | google.com |

| Bromine | ~1 mol | 100-130 | 14 | Not Specified | google.com |

| Phosphorus Tribromide | 0.02 mol | 100-130 | 14 | Not Specified | google.com |

| γ-Butyrolactone | 1 part | 80 | 24 | 90 (of 2,5-dibromopentanoic acid) | beilstein-journals.org |

| Bromine | 2.0 equiv | 80 | 24 | 90 (of 2,5-dibromopentanoic acid) | beilstein-journals.org |

| Phosphorus Tribromide | 5 mol % | 80 | 24 | 90 (of 2,5-dibromopentanoic acid) | beilstein-journals.org |

| γ-Butyrolactone | 100 g | 110-115 | 3 | Not Specified | researchgate.net |

| Bromine | 164 g | 110-115 | 3 | Not Specified | researchgate.net |

| Phosphorus Tribromide | 2 ml + 0.5 ml | 100 (initial) | 3 | Not Specified | researchgate.net |

Temperature is a critical parameter in the bromination of γ-butyrolactone. The reaction is exothermic, and careful temperature management is essential to control the reaction rate, prevent runaway reactions, and minimize the formation of byproducts. upb.ro Temperatures are often elevated to facilitate the ring-opening and subsequent bromination. For example, reaction temperatures between 75°C and 180°C have been reported. google.com One specific method involves heating the initial mixture to 100°C before the dropwise addition of bromine, with the temperature then maintained between 110-115°C. researchgate.net Another approach suggests a temperature range of 25°C to 80°C for the addition of bromine to a mixture of butyrolactone and a phosphorus catalyst. google.com The use of controlled heating is crucial for driving the reaction to completion.

The addition of bromine across the double bond of 3-butenoic acid provides another route to a dibrominated butanoic acid. This electrophilic addition reaction typically proceeds readily. In one synthetic route, 3-butenoic acid is brominated in carbon tetrachloride at room temperature to yield 3,4-dibromobutanoic acid. nih.gov Another study reported the bromination of 3-butenoic acid using bromine, which resulted in the formation of 3,4-dibromobutanoic acid as the major product (67% yield) and a minor amount of the corresponding lactone (21% yield). beilstein-journals.org

| Starting Material | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| 3-Butenoic acid | Bromine | Carbon Tetrachloride | Room Temperature | 3,4-Dibromobutanoic acid | Not Specified | nih.gov |

| 3-Butenoic acid | Bromine (1.1 equiv) | Solvent-free | Not Specified | 3,4-Dibromobutanoic acid | 67 | beilstein-journals.org |

Bromination of γ-Butyrolactone

Advanced and Stereoselective Synthetic Approaches

While classical methods are effective for producing racemic this compound, there is growing interest in developing stereoselective synthetic routes to obtain specific stereoisomers. Such approaches are crucial for applications where the biological activity or chemical reactivity is dependent on the stereochemistry of the molecule.

Research into stereoselective synthesis may involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the bromination reaction. For instance, the bromination of a chiral derivative of butenoic acid could lead to the diastereoselective formation of a specific stereoisomer of this compound. While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis, such as the use of chiral auxiliaries in related reactions, are well-established. chemsrc.comtandfonline.com Further research in this area would be necessary to develop efficient and highly selective methods for the synthesis of enantiomerically pure this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use renewable resources. These concepts are highly relevant to the production of this compound.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Research has demonstrated the feasibility of performing addition reactions with bromine under solvent-free conditions. researchgate.net In one such methodology, a polytetrafluoroethylene (PTFE) tape is used as a "phase screen" to control the reaction between a liquid or solid substrate and liquid bromine. researchgate.net

While a direct solvent-free synthesis of this compound is not explicitly detailed, analogous reactions have been successfully performed. For instance, the bromination of other unsaturated carboxylic acids and alkenes proceeds efficiently under these conditions to yield dibrominated products. researchgate.net This suggests that a similar approach could be adapted for the synthesis of this compound from a suitable unsaturated precursor, thereby avoiding the need for halogenated solvents like carbon tetrachloride, which have been used in traditional syntheses. researchgate.net

Table 2: Examples of Solvent-Free Bromination Reactions

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclohexene | trans-1,2-dibromocyclohexane | 94% researchgate.net |

| 1-Octene | 1,2-dibromooctane | 95% researchgate.net |

| 2,3-Dimethyl-2-butene | 2,3-dibromo-2,3-dimethylbutane | 97% researchgate.net |

Data sourced from a study on solvent-free phase-vanishing reactions. researchgate.net

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. wikipedia.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.orgprimescholars.com

The atom economy of a synthesis for this compound is highly dependent on the chosen reaction type.

Addition Reactions: A hypothetical synthesis via the addition of bromine (Br₂) across a double bond in a precursor like 2-butenoic acid (to form 2,3-dibromobutanoic acid, as an analogue) is an example of a highly efficient reaction type. In theory, all atoms from the reactants are incorporated into the final product.

Reaction: C₄H₆O₂ + Br₂ → C₄H₆Br₂O₂

Atom Economy: (Mass of C₄H₆Br₂O₂) / (Mass of C₄H₆O₂ + Mass of Br₂) x 100% = 100%

Substitution Reactions: In contrast, substitution reactions, such as a Hell-Volhard-Zelinsky (HVZ) reaction on 4-bromobutanoic acid to introduce the second bromine at the alpha position, are inherently less atom-economical because they generate byproducts.

Reaction: C₄H₇BrO₂ + Br₂ → C₄H₆Br₂O₂ + HBr

Atom Economy: (Mass of C₄H₆Br₂O₂) / (Mass of C₄H₇BrO₂ + Mass of Br₂) x 100% = (245.9) / (167.0 + 159.8) x 100% ≈ 75.2%

This comparison clearly illustrates that designing synthetic routes based on addition or rearrangement reactions is preferable to those based on substitution or elimination to maximize atom economy and minimize waste, a central goal of sustainable chemical synthesis. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-dibromobutanoic acid |

| 2,4,6-tribromophenol |

| This compound |

| 2,4-dibromophenol |

| 3,4-dibromobutanoyl chloride |

| 3-butenoic acid |

| 4-bromobutanoic acid |

| 4-bromophenol |

| 4-pentenoic acid |

| Acetonitrile (B52724) |

| Amylose |

| Bromine |

| Carbon tetrachloride |

| Cellulose |

| Crotonic acid |

| Cyclohexene |

| Ethanol |

| γ-butyrolactone |

| Heptane |

| Hydrogen bromide (HBr) |

| Isopropanol |

| Phenylglycine |

| Polytetrafluoroethylene (PTFE) |

| Teicoplanin |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromobutanoic Acid

Nucleophilic Substitution Reactions

The carbon-bromine bonds in 2,4-dibromobutanoic acid are polarized, with the carbon atoms bearing a partial positive charge, rendering them electrophilic and thus targets for nucleophiles. These reactions are valuable for introducing new functional groups and building more complex molecular architectures. lookchem.com

SN2 Mechanisms and Regioselectivity

Nucleophilic substitution reactions on the alkyl chain of this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral. mnstate.eduyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A key aspect of these reactions is regioselectivity, as nucleophiles can potentially attack either the C-2 or the C-4 position. The C-2 position is an alpha-halo acid, while the C-4 position is a primary alkyl halide. The relative reactivity depends on several factors, including steric hindrance and the electronic effects of the adjacent carboxyl group. In practice, substitution can occur at both positions, as demonstrated by reactions with certain nucleophiles that lead to disubstituted products. uj.edu.pl

Reaction with Amines: Formation of Amino-Hydroxy-Butyric Acid Derivatives

The reaction of this compound with amines showcases its utility in synthesizing nitrogen-containing compounds. A notable reaction involves methylamine (B109427), which yields a product identified as 2-Methylamino-4-hydroxy-buttersaeure-methylamid. guidechem.com This transformation is complex, involving several steps:

Nucleophilic attack: Methylamine acts as a nucleophile, attacking the electrophilic carbon at the C-2 position, displacing the bromide ion.

Intramolecular cyclization/Hydrolysis: The bromine at C-4 is substituted by a hydroxyl group. This likely occurs through an intermediate, possibly involving the participation of the solvent (water) or an intramolecular reaction.

Amidation: The carboxylic acid group reacts with another molecule of methylamine to form a methyl amide.

This reaction, conducted in water over 16 hours at 15-20°C, results in an 80% yield of the final product, demonstrating a pathway to complex amino-hydroxy-butyric acid derivatives. guidechem.com

Table 1: Reaction of this compound with Methylamine

| Reactant | Reagent | Conditions | Product | Yield | Citation |

|---|

Furthermore, the acyl chloride derivative, 2,4-dibromobutanoyl chloride, reacts readily with various amines. For instance, its reaction with O-benzylhydroxylamine in the presence of triethylamine (B128534) produces N-(benzyloxy)-2,4-dibromobutanamide. tandfonline.com

Thiol Substitution Reactions

Thiol-based nucleophiles, such as mercaptans, can effectively displace the bromine atoms in this compound. In a documented synthesis, this compound is treated with methyl mercaptan in the presence of sodium methoxide (B1231860) in methanol (B129727). uj.edu.plresearchgate.net This reaction results in the substitution of both bromine atoms, yielding 2,4-bis-(methylthio)-butanoic acid. uj.edu.plresearchgate.net The reaction proceeds by refluxing the mixture for one hour, followed by acidification to isolate the product. uj.edu.pl

Table 2: Thiol Substitution Reaction of this compound

| Reactant | Reagent | Conditions | Product | Yield | Citation |

|---|

This disubstitution highlights that both the C-2 and C-4 positions are susceptible to attack by strong nucleophiles like thiols.

Electrophilic Reactions

While this compound itself is not typically used in electrophilic reactions, its derivatives containing aromatic rings can participate in such transformations.

Electrophilic Aromatic Substitutions with Derivatives

A relevant derivative for studying electrophilic aromatic substitution (EAS) is Benzyl (B1604629) 2,4-dibromobutanoate, which features a benzyl group attached via an ester linkage. ontosight.ai The benzene (B151609) ring in this derivative can undergo EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

The general mechanism for EAS involves the attack of the aromatic π-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In Benzyl 2,4-dibromobutanoate, the substituent on the benzene ring is -CH₂-O-C(=O)-. The oxygen atom is attached to a benzylic carbon. This group, as a whole, influences the reactivity and regioselectivity of the substitution. The alkoxy group (-OR) is generally considered an activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the ring. uci.edu This effect typically outweighs the inductive withdrawal. Therefore, electrophilic attack would be directed to the ortho and para positions of the benzyl ring.

Table 3: Predicted Electrophilic Aromatic Substitution on Benzyl 2,4-dibromobutanoate

| Reaction Type | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzyl (2-nitro and 4-nitro) 2,4-dibromobutanoate |

| Bromination | Br₂, FeBr₃ | Benzyl (2-bromo and 4-bromo) 2,4-dibromobutanoate |

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) of this compound undergoes a range of characteristic reactions, allowing for the synthesis of various derivatives. libretexts.orgscribd.com These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org

Key reactions include:

Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst (like concentrated H₂SO₄) yields an ester. This method is used to synthesize derivatives such as Methyl 2,4-dibromobutanoate and Benzyl 2,4-dibromobutanoate. uj.edu.plresearchgate.netontosight.ai

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 2,4-dibromobutanoyl chloride. tandfonline.comresearchgate.net This acid chloride is a valuable intermediate for synthesizing amides and other derivatives. tandfonline.comacs.org

Table 4: Reactions at the Carboxylic Acid Group

| Reaction Type | Reagent | Product | Citation |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 2,4-dibromobutanoate | uj.edu.plresearchgate.net |

| Esterification | Benzyl alcohol, H₂SO₄ | Benzyl 2,4-dibromobutanoate | ontosight.ai |

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound readily undergoes this transformation in the presence of an alcohol and an acid catalyst to form the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com

Methyl 2,4-dibromobutanoate is an important organic intermediate, notably used in the synthesis of pharmaceuticals. guidechem.comnordmann.global One common method for its preparation involves the ring-opening of γ-butyrolactone followed by bromination and subsequent esterification with methanol. guidechem.com

A specific laboratory-scale synthesis involves dissolving red phosphorus in γ-butyrolactone, heating the mixture, and then adding liquid bromine. guidechem.com After the reaction is complete, methanol and concentrated sulfuric acid are added to facilitate the esterification. guidechem.com The mixture is stirred overnight at room temperature. guidechem.com Neutralization with a saturated sodium bicarbonate solution, followed by extraction with dichloromethane (B109758) and purification, yields methyl 2,4-dibromobutanoate as a pale yellow liquid. guidechem.com This process has been reported to achieve a purity of 99.4% and a yield of 76.9%. guidechem.com

Table 1: Synthesis of Methyl 2,4-Dibromobutanoate

| Reactants | Reagents | Conditions | Product | Purity | Yield |

|---|

This table summarizes the synthesis of methyl 2,4-dibromobutanoate from γ-butyrolactone.

Benzyl 2,4-dibromobutanoate is another significant derivative of this compound. ontosight.ai It is synthesized through the esterification of this compound with benzyl alcohol. ontosight.ai This reaction is typically catalyzed by an acid such as sulfuric acid. ontosight.ai The resulting benzyl ester is a valuable intermediate for further chemical modifications. ontosight.ai

A mixture of methyl 2,4-dibromobutanoate, (S)-1-phenylethylamine, and sodium bicarbonate in acetonitrile (B52724) can be refluxed to produce a related compound, demonstrating the reactivity of the ester. rsc.org

The acid-catalyzed esterification of this compound follows the general Fischer esterification mechanism. masterorganicchemistry.com This process is an equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The alcohol (e.g., methanol or benzyl alcohol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This step forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Comparative Reactivity with Structural Isomers

The position of the bromine atoms on the butanoic acid chain significantly influences the molecule's reactivity and the types of reactions it can undergo.

Both 2,3-dibromobutanoic acid and this compound are di-brominated derivatives of butanoic acid, but the different placement of the bromine atoms leads to distinct chemical properties. 2,3-Dibromobutanoic acid has vicinal bromine atoms (on adjacent carbons), while this compound has them on carbons separated by a methylene (B1212753) group. cymitquimica.comsmolecule.com

Under basic conditions, 2,3-dibromobutanoic acid can readily undergo dehydrohalogenation to form an α,β-unsaturated carboxylic acid. smolecule.com The proximity of the bromine atoms facilitates this elimination reaction. In contrast, while this compound can also undergo elimination, the formation of a cyclopropane (B1198618) ring or other products might be possible depending on the reaction conditions.

The position of the bromine atoms has a profound effect on the acidity and reactivity of the carboxylic acid and the alpha-carbon.

Inductive Effect: Bromine is an electronegative atom, and its presence exerts an electron-withdrawing inductive effect. msu.edulibretexts.org In this compound, the bromine at the 2-position (α-carbon) significantly increases the acidity of the carboxylic acid compared to unsubstituted butanoic acid. msu.edu The bromine at the 4-position (γ-carbon) has a lesser, but still present, inductive effect on the acidity. msu.edu

Reactivity of C-Br Bonds: The C-Br bond at the 2-position is activated by the adjacent carboxylic acid group, making it more susceptible to nucleophilic substitution reactions. The C-Br bond at the 4-position behaves more like a primary alkyl halide. This difference in reactivity can be exploited for selective chemical transformations. For instance, reacting this compound with a nucleophile under controlled conditions might allow for preferential substitution at one position over the other. smolecule.com

The distinct positioning of the bromine atoms in this compound compared to its 2,3-isomer provides a unique platform for synthesizing a variety of more complex molecules through selective reactions at the carboxylic acid group or at one of the two C-Br bonds.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3-Dibromobutanoic acid |

| This compound |

| Benzyl 2,4-dibromobutanoate |

| Butanoic acid |

| Dichloromethane |

| γ-Butyrolactone |

| Methanol |

| Methyl 2,4-dibromobutanoate |

| Red phosphorus |

| Sodium bicarbonate |

| Sulfuric acid |

| (S)-1-Phenylethylamine |

Spectroscopic and Analytical Characterization of 2,4 Dibromobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,4-dibromobutanoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of methyl 2,4-dibromobutanoate, a common derivative of this compound, reveals characteristic signals that confirm its structure. uj.edu.pl In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed: a multiplet between 2.4 and 2.6 ppm corresponding to the two protons on the third carbon (C3), a triplet at 3.54 ppm for the two protons on the fourth carbon (C4) with a coupling constant (J) of 6.0 Hz, a singlet at 3.8 ppm for the three methyl protons of the ester group, and a triplet at 4.52 ppm for the single proton on the second carbon (C2) with a coupling constant of 7.0 Hz. uj.edu.plresearchgate.net

Similarly, for carbonic acid (RS)-4-[(2,4-dibromobutyryl)amino]phenyl ester tert-butyl ester, another derivative, the ¹H-NMR spectrum in CDCl₃ shows a multiplet for the two C3 protons at δ 2.50-2.85 ppm, a multiplet for the two C4 protons at δ 3.61 ppm, and a multiplet for the C2 proton at δ 4.68 ppm. acs.org

Table 1: ¹H NMR Data for Methyl 2,4-dibromobutanoate uj.edu.plresearchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (C3) | 2.4-2.6 | Multiplet (m) | - |

| -CH₂Br (C4) | 3.54 | Triplet (t) | 6.0 |

| -OCH₃ | 3.8 | Singlet (s) | - |

| -CHBr- (C2) | 4.52 | Triplet (t) | 7.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization mass spectrometry (EI-MS) shows a molecular ion (M+) peak at an m/z value of 246. uj.edu.plresearchgate.net This corresponds to the molecular weight of the compound. guidechem.comnih.govmolport.comchemscene.comchemspider.com

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. The mass spectrum of methyl 2,4-dibromobutanoate also shows a corresponding molecular ion peak at m/z 274. uj.edu.plresearchgate.net

Table 2: Mass Spectrometry Data for this compound and its Methyl Ester uj.edu.plresearchgate.net

| Compound | Ionization Method | Molecular Ion (M+) [m/z] |

| This compound | EI-MS | 246 |

| Methyl 2,4-dibromobutanoate | EI-MS | 274 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions during its synthesis. tandfonline.com

For the determination of enantiomeric excess, chiral chromatography techniques are employed. nih.gov Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers, (R)-2,4-dibromobutanoic acid and (S)-2,4-dibromobutanoic acid. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate these enantiomers, allowing for the quantification of the enantiomeric excess in a sample. ambeed.comchemscene.com Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be utilized, often after derivatization to a more volatile form like the methyl ester, to separate and identify the components of a mixture, including potential impurities. oup.com

Advanced Spectroscopic Methods for Conformational Analysis

Furthermore, computational modeling and theoretical calculations of NMR parameters can complement experimental data to provide insights into the preferred conformations of the molecule in solution. The rotational freedom around the C2-C3 and C3-C4 bonds allows for various spatial arrangements of the atoms, and these advanced methods can help in understanding the most stable conformers.

Derivatization Strategies and Their Synthetic Utility

Conversion to Acyl Chlorides (e.g., 2,4-Dibromobutyryl Chloride)

A fundamental derivatization strategy for 2,4-dibromobutanoic acid is its conversion to the corresponding acyl chloride, 2,4-dibromobutyryl chloride. guidechem.comchemicalbook.com This transformation is a standard procedure in organic chemistry that significantly enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a highly reactive intermediate for acylation reactions. While specific reagents for this exact conversion are not detailed in the provided research, the synthesis of acyl chlorides from carboxylic acids is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting 2,4-dibromobutyryl chloride is a colorless liquid that serves as a crucial precursor in the production of pharmaceuticals and agrochemicals. guidechem.com

Table 1: Properties of 2,4-Dibromobutyryl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 82820-87-9 | guidechem.com |

| Molecular Formula | C₄H₅Br₂ClO | guidechem.com |

| Molecular Weight | 264.34 g/mol | watson-int.com |

| Physical State | Colorless liquid | guidechem.com |

| Purity (Typical) | 98% min | watson-int.com |

Applications in Esterification and Amidation

The increased reactivity of 2,4-dibromobutyryl chloride makes it an excellent acylating agent for esterification and amidation reactions. guidechem.com These reactions involve the nucleophilic attack of an alcohol or an amine on the acyl chloride, leading to the formation of an ester or an amide, respectively, with the elimination of hydrogen chloride. libretexts.orgchemguide.co.uk

Esterification: 2,4-Dibromobutyryl chloride is used in the preparation of esters, such as methyl 2,4-dibromobutanoate. chemicalbook.com Esterification is a reversible reaction, but the high reactivity of acyl chlorides drives the reaction to completion, making it a more efficient method than direct esterification of the carboxylic acid. chemguide.co.uk

Amidation: The reaction of 2,4-dibromobutyryl chloride with amines is a key step in the synthesis of various bioactive molecules. For instance, it has been used as a starting material in the preparation of a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as potential anti-inflammatory and analgesic agents. chemicalbook.comchemsrc.com The formation of the pyrrolidinone ring structure often involves the creation of an amide bond.

Synthesis of Thiol-Containing Derivatives

This compound is a key precursor for the synthesis of thiol-containing derivatives, which are analogs or metabolites of lipoic acid (LA). researchgate.netresearchgate.net These derivatives have shown significant biological activity, particularly as anti-inflammatory agents. researchgate.netuj.edu.pl The synthesis typically involves the substitution of the bromine atoms with sulfur-containing nucleophiles. uj.edu.pl

2,4-Bismethylthio-butanoic acid (BMTBA) is a biotransformation product of lipoic acid. uj.edu.pl It can be synthesized with good yield from this compound. uj.edu.pl The synthesis involves adding this compound to a cold, stirred solution of sodium methyl mercaptide (CH₃SNa) in methanol (B129727). researchgate.net This reaction proceeds via a nucleophilic substitution where the methyl mercaptide ion displaces both bromine atoms. BMTBA has been shown to possess anti-inflammatory properties. researchgate.netresearchgate.net

Tetranor-dihydrolipoic acid (tetranor-DHLA), also known as 2,4-dimercaptobutanoic acid, is an analog of dihydrolipoic acid (DHLA). researchgate.netuj.edu.pl Its synthesis also starts from this compound. researchgate.netresearchgate.net The synthetic pathway involves the conversion of γ-butyrolactone to this compound, which is then used to produce the final thiol product. researchgate.netresearchgate.netuj.edu.pl Like BMTBA, tetranor-DHLA has demonstrated anti-inflammatory activity in animal models. researchgate.netuj.edu.pl

Formation of Bioactive Precursors and Intermediates

The primary synthetic utility of this compound lies in its role as a versatile intermediate for creating precursors to bioactive molecules. cymitquimica.com The derivatization strategies discussed highlight its importance in accessing compounds with potential therapeutic applications.

The conversion to 2,4-dibromobutyryl chloride provides a reactive handle for introducing the dibromobutanoyl scaffold into more complex structures, leading to the synthesis of compounds with anti-inflammatory and analgesic properties. chemicalbook.comchemsrc.com Furthermore, its use as a starting material for the synthesis of lipoic acid metabolites like 2,4-bismethylthio-butanoic acid and tetranor-dihydrolipoic acid underscores its value. researchgate.netuj.edu.pl These derivatives have been shown to be active anti-inflammatory agents, demonstrating that this compound is a crucial precursor for exploring the biological activity of lipoic acid metabolites. researchgate.netresearchgate.net

Applications of 2,4 Dibromobutanoic Acid in Complex Molecule Synthesis

Chiral Auxiliaries and Ligand Synthesis

The strategic placement of two bromine atoms in 2,4-dibromobutanoic acid offers a unique scaffold for the synthesis of chiral molecules, particularly in the development of chiral auxiliaries and ligands. The differential reactivity of the bromine atoms at the C-2 and C-4 positions, combined with the carboxylic acid functionality, allows for sequential and stereocontrolled transformations. This section explores the utility of this compound in creating chiral structures that can influence the stereochemical outcome of chemical reactions.

The primary approach for leveraging this compound in asymmetric synthesis involves its conversion to the corresponding acid chloride, 2,4-dibromobutanoyl chloride. This activated form can then be coupled with a pre-existing chiral auxiliary. The auxiliary, being enantiomerically pure, directs the stereochemistry of subsequent reactions on the dibromobutanoyl moiety.

A notable application lies in the stereoselective synthesis of α-substituted γ-lactams. In this context, a chiral auxiliary, such as an Evans' oxazolidinone, can be acylated with 2,4-dibromobutanoyl chloride. The resulting N-acyloxazolidinone provides a platform for diastereoselective reactions. For instance, the bromine at the C-2 position can be selectively displaced by a nucleophile, with the chiral auxiliary directing the approach of the incoming group to one face of the molecule, thus establishing a new stereocenter. Subsequent intramolecular cyclization, involving the displacement of the C-4 bromine by the nitrogen of the amide, would then form the γ-lactam ring with a defined stereochemistry. While the direct use of 2,4-dibromobutanoyl chloride with Evans' auxiliaries for this specific transformation is a logical extension of established methodologies, detailed research findings on this exact sequence are not extensively documented. However, the synthesis of γ-lactam scaffolds possessing an Evans' chiral auxiliary is a known strategy. chemsrc.com

The potential for chiral auxiliary-mediated synthesis is also recognized in reactions where this compound is a starting material for more complex products that are ultimately chiral. For example, in the synthesis of 2,4-bis(4-chlorophenoxy)butanoic acid, which is produced from this compound, standard synthetic routes yield a racemic mixture. smolecule.com The introduction of a chiral auxiliary early in the synthetic sequence is a proposed strategy to achieve enantioselective synthesis. smolecule.com This would involve attaching an enantiomerically pure group to the butanoic acid backbone prior to the substitution with the phenoxy groups. smolecule.com

A generalized scheme for the application of a chiral auxiliary with 2,4-dibromobutanoyl chloride is presented below:

Reaction Scheme: Diastereoselective Substitution using a Chiral Auxiliary

While the direct synthesis of novel, widely applicable chiral ligands from this compound is not a prominent feature in the current chemical literature, its role as a versatile four-carbon building block is clear. The presence of two distinct electrophilic centers (the C-Br bonds) and a carboxylic acid handle allows for the construction of varied molecular architectures. In principle, enantiomerically pure this compound could be used to synthesize P-chiral phosphine (B1218219) ligands, where the butanoic acid backbone provides a defined stereochemical framework. However, such applications remain largely conceptual at this stage.

The following table summarizes the potential and demonstrated applications of this compound in the context of chiral synthesis.

| Application Area | Method | Key Intermediates | Potential Products | Research Status |

| Asymmetric Lactam Synthesis | Use of Evans' Chiral Auxiliary | 2,4-Dibromobutanoyl chloride, N-acyloxazolidinone | α-substituted γ-lactams | Conceptual, based on analogous reactions chemsrc.com |

| Enantioselective Phenoxyalkanoic Acid Synthesis | Chiral Auxiliary-Mediated Substitution | Chiral ester or amide of this compound | Enantiopure 2,4-bis(4-chlorophenoxy)butanoic acid | Proposed strategy smolecule.com |

| General Asymmetric Synthesis | Diastereoselective additions to bromide | Chiral ester or amide of this compound | Enantiomerically enriched substituted butanoic acids | Mentioned in patent literature as a possibility google.com |

Theoretical and Computational Chemistry of 2,4 Dibromobutanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,4-dibromobutanoic acid, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be used to determine its electronic structure. These calculations can elucidate the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonding within the molecule.

A key outcome of these calculations is the generation of molecular orbital diagrams and electron density maps, which are crucial for predicting the molecule's reactivity. The presence of two bromine atoms and a carboxylic acid group would significantly influence the electronic landscape of the molecule, creating regions of varying electron density that are susceptible to nucleophilic or electrophilic attack.

Table 7.1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Method (Example) |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Minima

Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis is essential to identify the most stable three-dimensional structures (energy minima) of the molecule. This is typically performed by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point.

The resulting potential energy surface would reveal the global minimum (the most stable conformer) and other local minima, as well as the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The interplay of steric hindrance from the bulky bromine atoms and intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would be the primary determinants of the preferred conformations.

Table 7.2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | 60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as dehydrobromination, substitution reactions at the chiral center (C2), or reactions involving the carboxylic acid group.

Reaction pathway modeling involves identifying the transition state structure for a given reaction, which is the highest point on the minimum energy path connecting reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This information is crucial for predicting the feasibility and kinetics of a reaction. Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are often used to map out the entire reaction pathway.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, the IR spectrum can be simulated. This would help in assigning the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid and the C-Br stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 7.3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Hypothetical) |

|---|---|

| IR C=O Stretch | 1720 cm⁻¹ |

| ¹H NMR Chemical Shift (H at C2) | 4.5 ppm |

| ¹³C NMR Chemical Shift (C2) | 55 ppm |

Environmental Aspects and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis.

Photolysis: This process involves the breaking of chemical bonds by light energy. ucla.edu For brominated organic compounds, photolysis can be a significant degradation pathway. The carbon-bromine (C-Br) bond can be cleaved by UV radiation, leading to debromination. For instance, studies on brominated phenols have shown that they undergo photodegradation in aqueous solutions, with the C-Br bond cleavage being a key step. nih.gov In the atmosphere, a related compound, dibromoacetic acid, is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of about 25.3 days. nih.gov It is plausible that 2,4-Dibromobutanoic acid could undergo similar photolytic degradation, particularly in sunlit surface waters or in the atmosphere, leading to the removal of bromine atoms and the formation of intermediate products.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While haloacetic acids are generally stable in water, the presence of functional groups can influence their susceptibility to hydrolysis. oregon.gov For aliphatic halogenated compounds, the rate of hydrolysis is dependent on the stability of the carbon-halogen bond. The C-Br bond is generally weaker than the carbon-chlorine (C-Cl) bond, suggesting that brominated compounds may be more susceptible to hydrolysis than their chlorinated counterparts. However, without specific experimental data for this compound, its rate of hydrolysis in aquatic environments remains speculative.

Biotic Degradation Pathways

Biotic degradation, primarily driven by microorganisms, is a crucial process for the removal of halogenated organic compounds from the environment. mdpi.com The key to this process is often the enzymatic cleavage of the carbon-halogen bond, a step known as dehalogenation. mdpi.com

Microorganisms in soil and water have evolved diverse enzymatic pathways to break down xenobiotic compounds. For halogenated organics, these pathways can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of brominated compounds can be initiated by oxygenase enzymes. mdpi.comnih.gov These enzymes introduce oxygen atoms into the molecule, making it less stable and facilitating the removal of the halogen. Studies on brominated flame retardants have demonstrated that bacterial consortia can achieve complete debromination within days, often requiring an additional carbon source to support microbial growth (co-metabolism). mdpi.comresearchgate.net The process typically involves hydrolytic, reductive, or oxygen-dependent dehalogenation mechanisms. mdpi.com For a compound like this compound, it is hypothesized that aerobic bacteria could utilize dehalogenase enzymes to cleave the C-Br bonds, releasing bromide ions into the environment and transforming the butanoic acid backbone into intermediates that can enter central metabolic pathways. rsc.org

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes, known as reductive dehalogenation, can occur. In this process, the halogenated compound is used as an electron acceptor, and the halogen atom is removed and replaced with a hydrogen atom. researchgate.net This pathway is particularly important for highly halogenated compounds. While specific studies on this compound are lacking, research on other organohalides shows that anaerobic microbial communities are capable of dehalogenation, which is a critical step in their environmental remediation. researchgate.net

Comparison with Environmental Fate of Related Halogenated Compounds

The environmental behavior of this compound can be contextualized by comparing it with other well-studied halogenated acids. Factors such as the type of halogen (Br vs. Cl) and the degree of halogenation significantly influence persistence, degradation rates, and pathways.

Halogenated acetic acids, such as Monobromoacetic acid (MBAA) and Dibromoacetic acid (DBAA), are common disinfection byproducts found in drinking water and are structurally related to this compound. nih.govoregon.govewg.orgwustl.edu Data shows that these compounds can be found in surface water, groundwater, and even rainwater due to their high water solubility and chemical stability. oregon.govwho.int

The strength of the carbon-halogen bond is a critical factor in determining the susceptibility of a compound to degradation. The C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the carbon-fluorine (C-F) bond. This generally means that brominated organic compounds are degraded more readily than their chlorinated and fluorinated analogues. nih.gov Therefore, it can be predicted that this compound would be less persistent in the environment compared to a hypothetical 2,4-Dichlorobutanoic acid or 2,4-Difluorobutanoic acid.

The degradation pathways for chlorinated compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-characterized and often involve enzymatic dehalogenation as the initial step. It is highly probable that the microbial degradation of this compound would proceed through analogous dehalogenation steps, catalyzed by dehalogenase enzymes capable of acting on brominated aliphatic chains.

The following table provides a comparative overview of the environmental characteristics of related halogenated compounds, which helps in postulating the likely behavior of this compound.

| Compound | Chemical Formula | Common Environmental Occurrence | Primary Degradation Pathway(s) | Notes on Persistence |

|---|---|---|---|---|

| This compound | C₄H₆Br₂O₂ | Not well-documented; likely associated with industrial synthesis. | Expected to be microbial dehalogenation (biotic) and photolysis (abiotic). | Predicted to be less persistent than chlorinated analogues due to weaker C-Br bond. |

| Dibromoacetic acid (DBAA) | C₂H₂Br₂O₂ | Drinking water disinfection byproduct. nih.govewg.org | Atmospheric photolysis; microbial degradation. nih.gov | Stable in water but can be degraded. oregon.gov |

| Monobromoacetic acid (MBAA) | C₂H₃BrO₂ | Drinking water disinfection byproduct. ewg.orgwustl.edu | Microbial degradation. | Water soluble and can be found in surface and groundwater. oregon.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Widespread in soil and water due to herbicide use. | Well-studied microbial degradation pathways. | Persistence varies with environmental conditions (e.g., soil type, microbial activity). |

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient methods for synthesizing 2,4-dibromobutanoic acid and its derivatives. Current laboratory synthesis can be achieved via the bromination of 3-butenoic acid in carbon tetrachloride. researchgate.net Another approach involves starting from γ-butyrolactone. The development of greener synthetic routes is a key area for advancement.

One promising avenue is the exploration of electrocarboxylation of organic halides, which utilizes clean electrons to replace potentially hazardous reducing agents, offering a more sustainable alternative to traditional organometallic routes. beilstein-journals.org Furthermore, enhancing reaction efficiency through technologies like microwave-assisted synthesis, which has been shown to be effective for related compounds like 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin, could significantly reduce reaction times. researchgate.net General methods for creating organic halides from carboxylic acids, such as halodecarboxylation, are well-established and could be optimized for sustainability and applied to precursors of this compound. acs.orgnih.gov

Exploration of New Biological Activities and Therapeutic Targets

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, indicating a promising future in medicinal chemistry and agrochemicals. lookchem.comcymitquimica.comnordmann.global Its derivatives have been investigated for a range of therapeutic applications.

Anti-inflammatory Agents: It is a precursor in the synthesis of lipoic acid derivatives, which have demonstrated anti-inflammatory properties in vivo.

Anticancer Therapeutics: The compound is used to synthesize 5-membered cyclic hydroxamic acids, which act as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.

Agrochemicals: In the agrochemical sector, it is a building block for herbicides and other crop protection chemicals. lookchem.com

CFTR-Mediated Disease Therapeutics: A patent has identified its use in the synthesis of N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives, which are being explored for the treatment of diseases mediated by the CFTR protein, such as cystic fibrosis. google.com

Future research will likely aim to discover new biological targets and therapeutic uses for novel derivatives synthesized from this versatile starting material. cymitquimica.comnordmann.global

Advanced Materials Science Applications

The bifunctional nature of this compound, with two reactive bromine sites and a carboxylic acid group, presents opportunities in materials science. While direct applications are still emerging, its structure suggests potential as a monomer or a cross-linking agent in polymer synthesis.

An analogous compound, 2,4-dihydroxybutyric acid (DHB), is currently being explored as a biomonomer precursor for creating new biocompatible and biodegradable polymers. anr.fr This suggests a parallel path for this compound, where it could be used to synthesize novel polyesters or polyamides with unique properties conferred by the bromine atoms, such as flame retardancy or increased refractive index. The reactive C-Br bonds could also be used to graft the molecule onto surfaces, creating functionalized materials with tailored properties. Future work could focus on developing (co)polymerization processes and exploring the characteristics of these new materials. anr.fr

Integration with Flow Chemistry and Automated Synthesis

The synthesis and subsequent reactions of this compound are prime candidates for integration with modern manufacturing technologies like flow chemistry and automated synthesis. Although specific studies employing this compound in flow reactors are not yet prevalent, the general benefits of this technology are highly relevant.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for potentially hazardous reactions like bromination. This enhanced control can lead to higher yields, improved safety, and greater consistency. Automating the synthesis would enable on-demand production and facilitate the rapid generation of a library of derivatives for screening in drug discovery or materials science applications. Future research in this area would focus on adapting existing batch syntheses of this compound and its derivatives to continuous flow processes.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. This can be achieved by combining advanced spectroscopic techniques with computational chemistry.

Experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation of reaction products. guidechem.com This experimental data can be complemented by computational studies. For instance, the debromination reaction of similar compounds has been studied to understand whether the mechanism is a non-synchronous, nearly E1-type or a synchronous E2-type process. grafiati.com

Computational tools can provide insights into properties such as pKa and LogP, which are valuable for predicting the compound's behavior. guidechem.comchemscene.com Future research should leverage these computational methods to model transition states, calculate reaction energies, and predict the stereochemical outcomes of reactions involving this compound, leading to more rational and efficient synthetic design.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6Br2O2 | chemscene.com |

| Molecular Weight | 245.90 g/mol | chemscene.comnih.gov |

| pKa | 2.66 ± 0.10 (Predicted) | guidechem.com |

| XLogP3-AA / ACD/LogP | 1.7 / 2.10 | guidechem.comnih.gov |

| Polar Surface Area (TPSA) | 37.3 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | guidechem.com |

| Rotatable Bonds | 3 | chemscene.com |

| Density | 2.121 g/cm³ (Predicted) | guidechem.com |

| Boiling Point | 294.1 °C at 760 mmHg (Predicted) | guidechem.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dibromobutanoic acid to maximize yield and purity?

- Methodological Answer : Synthesis typically involves bromination of butanoic acid derivatives. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution reactions.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like debromination .

- Catalyst use : Lewis acids (e.g., AlBr₃) can accelerate bromination at specific positions.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How can researchers confirm the structural configuration of this compound using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Peaks for protons adjacent to bromine atoms (C2 and C4) show splitting due to coupling with neighboring Br atoms. For example, the C3 proton appears as a triplet (J ≈ 6–8 Hz) due to coupling with C2 and C4 Br substituents .

- ¹³C NMR : Deshielded carbons (C2 and C4) appear at ~30–40 ppm due to electron-withdrawing Br effects .

- Mass spectrometry (MS) : A molecular ion peak at m/z 228/230 (Br isotope pattern) confirms the molecular formula C₄H₆Br₂O₂ .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the cytotoxic effects of this compound in mammalian cell lines?

- Methodological Answer :

- Cell viability assays :

- MTT assay : Measures mitochondrial activity via reduction of tetrazolium salts. A dose-dependent decrease in absorbance at 570 nm indicates cytotoxicity .

- Neutral Red Uptake (NRU) : Evaluates lysosomal integrity; reduced uptake signals membrane damage .

- Apoptosis assessment :

- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptotic cells. For example, 24-hour exposure to 10 µM this compound increased late apoptosis by ~30% in CHO-K1 cells .

- Dose range : Test concentrations from 1–100 µM to establish IC₅₀ values.

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Standardize protocols : Ensure consistent pH, temperature, and solvent systems (e.g., aqueous buffers vs. DMSO) during measurements .

- Stability testing : Monitor degradation via HPLC under varying storage conditions (e.g., light exposure, 4°C vs. −20°C). For example, brominated analogs degrade faster at room temperature due to C-Br bond hydrolysis .

- Inter-laboratory validation : Collaborate to replicate results using identical reference standards (e.g., NIST-certified compounds) .

Q. What is the mechanistic rationale behind halogen substitution effects on the reactivity of this compound compared to its chloro and fluoro analogs?

- Methodological Answer :

- Electronic effects : Bromine’s larger atomic radius and polarizability increase electron-withdrawing effects, enhancing electrophilicity at C2 and C4. This facilitates nucleophilic substitution reactions (e.g., SN₂) more readily than chloro or fluoro analogs .

- Steric effects : Br substituents create steric hindrance, slowing reactions at crowded positions. For example, esterification of this compound requires longer reaction times than its dichloro analog .

| Property | This compound | 2,4-Dichlorobutanoic Acid | 2,4-Difluorobutanoic Acid |

|---|---|---|---|

| Electrophilicity (C2/C4) | High (Br polarizability) | Moderate | Low (F electronegativity) |

| Solubility in H₂O (g/L) | 5.2 | 8.7 | 12.3 |

| Melting Point (°C) | 89–91 | 102–104 | 115–117 |

| SN₂ Reactivity | Fast | Moderate | Slow |

| Table 1. Comparative effects of halogen substitution on key properties . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.